4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing benzamides and piperidine derivatives. These compounds share structural similarities and may exhibit similar chemical properties and biological activities.
Uniqueness
What sets 4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and piperidine groups makes it a versatile compound for various scientific research purposes.
Properties
Molecular Formula |
C20H24ClN3O5S2 |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
4-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H24ClN3O5S2/c1-23(30(2,26)27)17-8-6-7-16(14-17)22-20(25)15-9-10-18(21)19(13-15)31(28,29)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,22,25) |
InChI Key |
MXDQMBGKLSDTNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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